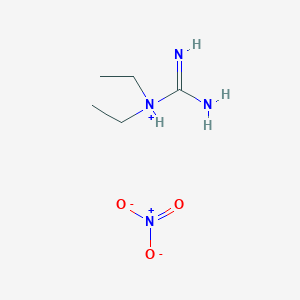

N,N-Diethylguanidine nitrate

Beschreibung

N,N-Diethylguanidine nitrate is a chemical compound that belongs to the class of guanidines. It is characterized by the presence of two ethyl groups attached to the nitrogen atoms of the guanidine moiety, and a nitrate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Eigenschaften

CAS-Nummer |

1187-09-3 |

|---|---|

Molekularformel |

C5H14N4O3 |

Molekulargewicht |

178.19 g/mol |

IUPAC-Name |

carbamimidoyl(diethyl)azanium;nitrate |

InChI |

InChI=1S/C5H13N3.NO3/c1-3-8(4-2)5(6)7;2-1(3)4/h3-4H2,1-2H3,(H3,6,7);/q;-1/p+1 |

InChI-Schlüssel |

HIKGRWPXBCQAII-UHFFFAOYSA-O |

Kanonische SMILES |

CC[NH+](CC)C(=N)N.[N+](=O)([O-])[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethylguanidine nitrate typically involves the reaction of diethylamine with cyanamide, followed by nitration. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of N,N-Diethylguanidine nitrate may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced crystallization techniques ensures that the final product meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The guanidine group in N,N-Diethylguanidine nitrate acts as a strong nucleophile due to its resonance-stabilized positive charge and lone pairs on nitrogen. Key reactions include:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form tetraalkylguanidinium salts. The reaction proceeds via an Sₙ2 mechanism, with the guanidine attacking the electrophilic carbon of the alkyl halide.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield N-acylated derivatives. For example, treatment with acetic acid forms an acetamide derivative with a reported yield of 97.5% under optimized conditions .

Condensation Reactions

The compound participates in condensation reactions, often forming heterocyclic structures:

-

Reaction with Aldehydes : Reacts with formaldehyde in aqueous solution to produce 1-hydroxymethylamino-2-nitroguanidine derivatives . This reaction involves nucleophilic attack by the guanidine’s amino group on the aldehyde carbonyl, followed by dehydration.

-

Cyclization : Under acidic or thermal conditions, intramolecular cyclization forms triazole derivatives. For instance, heating with acetic acid yields 3-methyl-4,5-diamino-1,2,4-triazole .

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, generating N,N-Diethylguanidine. This reaction is critical for synthesizing bioactive derivatives .

-

Oxidation : Reacts with strong oxidizers (e.g., KMnO₄) under acidic conditions, leading to cleavage of the guanidine backbone and formation of urea or nitramine byproducts .

Coordination Chemistry

The nitrate ion and guanidine nitrogen atoms act as ligands in metal complexes:

-

Transition Metal Complexation : Forms stable complexes with Cu(II) and Fe(III) ions in aqueous solutions, characterized by shifts in UV-Vis spectra and conductivity changes. These complexes are studied for catalytic applications.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two-stage decomposition:

-

Nitrate Loss : At 150–200°C, the nitrate group dissociates, releasing NOₓ gases.

-

Guanidine Degradation : Above 300°C, the guanidine backbone decomposes into NH₃, CO₂, and ethylamine fragments.

Photolytic Reactions

Exposure to UV light (λ = 254 nm) induces N–N bond cleavage in the guanidine group, producing diethylamine and nitric oxide radicals. This parallels photolysis mechanisms observed in nitrosamines .

Wissenschaftliche Forschungsanwendungen

N,N-Diethylguanidine nitrate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical syntheses and reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: N,N-Diethylguanidine nitrate is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-Diethylguanidine nitrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N,N-Diethylguanidine nitrate include:

Guanidine nitrate: A related compound with similar chemical properties and applications.

N,N-Dimethylguanidine nitrate: Another derivative of guanidine with different substituents on the nitrogen atoms.

Uniqueness

N,N-Diethylguanidine nitrate is unique due to the presence of two ethyl groups, which influence its chemical reactivity and interactions. This uniqueness makes it suitable for specific applications where other guanidine derivatives may not be as effective.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.